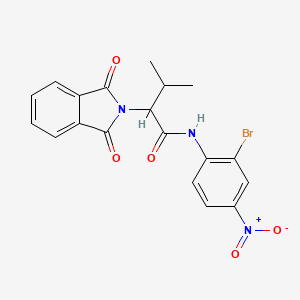
4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid, also known as OTB, is a tetrazole-containing compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid is not fully understood. However, it has been proposed that 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid exerts its biological activities by modulating protein function through covalent modification of cysteine residues.
Biochemical and Physiological Effects:
4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has also been shown to exhibit antimicrobial activity against a range of gram-positive and gram-negative bacteria and antiviral activity against herpes simplex virus type 1. Additionally, 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has been shown to modulate the activity of various proteins, including transcription factors and enzymes.
Advantages and Limitations for Lab Experiments
4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid also has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid. One direction is to further investigate the mechanism of action of 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid and its potential as a therapeutic agent for various diseases. Another direction is to explore the use of 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid as a building block for the synthesis of functionalized materials and polymers. Additionally, the development of new synthetic methods for 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid and its derivatives could lead to the discovery of novel compounds with improved biological activities.
Synthesis Methods
4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid can be synthesized via a multistep process starting from the commercially available starting material, 2-bromo-2-butenoic acid. The first step involves the conversion of 2-bromo-2-butenoic acid to the corresponding azide using sodium azide. The azide is then reduced to the amine using hydrogen gas and palladium on carbon catalyst. The final step involves the reaction of the amine with tetrazole-5-carboxylic acid to form 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid.
Scientific Research Applications
4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material sciences, and biochemistry. In medicinal chemistry, 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In material sciences, 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has been used as a building block for the synthesis of functionalized polymers and materials. In biochemistry, 4-oxo-4-(1H-tetrazol-5-ylamino)-2-butenoic acid has been used as a tool to study protein-ligand interactions.
properties
IUPAC Name |
(Z)-4-oxo-4-(2H-tetrazol-5-ylamino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O3/c11-3(1-2-4(12)13)6-5-7-9-10-8-5/h1-2H,(H,12,13)(H2,6,7,8,9,10,11)/b2-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPLRRVCRLLMKI-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)NC1=NNN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)O)\C(=O)NC1=NNN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-oxo-4-(2H-tetrazol-5-ylamino)but-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4893707.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B4893713.png)
![N-[4-(acetylamino)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4893720.png)
![1-chloro-4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4893725.png)
![N-ethyl-5-(methoxymethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4893727.png)




![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B4893755.png)


![5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893764.png)